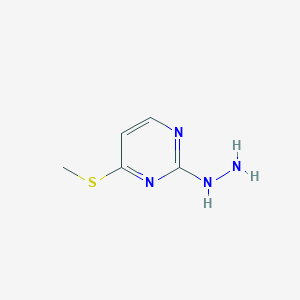

Pyrimidine, 2-hydrazinyl-4-(methylthio)-

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. nih.gov Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. nih.gov This inherent biocompatibility, coupled with the pyrimidine ring's capacity to engage in various biological interactions, has made it a "privileged scaffold" in drug discovery. researchgate.net

Pyrimidine derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govresearchgate.netnih.gov The success of pyrimidine-based drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine, has cemented the status of this heterocycle as a valuable pharmacophore. The structural versatility of the pyrimidine core allows for the introduction of various substituents, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and pharmacokinetic profiles.

Strategic Role of 2-Hydrazinyl-4-(methylthio)pyrimidine as a Synthetic Precursor

Within the vast family of pyrimidine derivatives, 2-hydrazinyl-4-(methylthio)pyrimidine stands out as a key synthetic intermediate. Its chemical architecture, featuring a reactive hydrazinyl group at the 2-position and a methylthio group at the 4-position, provides a versatile platform for the construction of more complex heterocyclic systems. The hydrazinyl moiety is a potent nucleophile, readily participating in condensation reactions with various electrophiles, such as aldehydes, ketones, and dicarbonyl compounds, to form hydrazones and other derivatives. This reactivity is central to its utility in multicomponent reactions, which allow for the efficient, one-pot synthesis of diverse molecular scaffolds. mdpi.comrsc.org

The synthesis of 2-hydrazinyl-4-(methylthio)pyrimidine itself is typically achieved through the nucleophilic substitution of a suitable precursor, such as 4-chloro-2-(methylthio)pyrimidine, with hydrazine (B178648) hydrate (B1144303). This straightforward preparation further enhances its appeal as a building block in synthetic chemistry.

Overview of Research Trajectories for 2-Hydrazinyl-4-(methylthio)pyrimidine Derivatives

Research efforts centered on 2-hydrazinyl-4-(methylthio)pyrimidine have primarily focused on its elaboration into fused heterocyclic systems, most notably pyrazoles and triazolopyrimidines. These derivatives have shown significant promise in various therapeutic areas, particularly as antimicrobial and anticancer agents.

The general synthetic strategy involves the reaction of the hydrazinyl group with appropriate reagents to construct a new ring fused to the pyrimidine core. For instance, reaction with β-dicarbonyl compounds or their equivalents leads to the formation of pyrazole-fused pyrimidines. nih.govnih.gov Similarly, cyclization with reagents containing a nitrogen-carbon-nitrogen or related fragment can yield triazolopyrimidine derivatives. researchgate.netnih.gov

The exploration of these derivatives is driven by the consistent discovery of potent biological activities. The resulting fused heterocyclic systems often exhibit enhanced pharmacological profiles compared to their unfused pyrimidine precursors, highlighting the strategic importance of 2-hydrazinyl-4-(methylthio)pyrimidine as a launchpad for the development of novel drug candidates.

Interactive Data Tables

Below are interactive tables summarizing key research findings related to the derivatives of 2-Hydrazinyl-4-(methylthio)pyrimidine.

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hydrazinyl-pyrimidine analogue | α,β-Unsaturated ketones | Pyrazoline derivatives | Ethanol (B145695), Acetic acid, Reflux | Good | nih.gov |

| Hydrazinyl-pyrimidine analogue | 1,3-Diketones | Substituted pyrazoles | N,N-dimethylacetamide, Acid medium, Ambient temperature | Good | nih.gov |

| Galloyl hydrazide derived hydrazones | Substituted aromatic ketones, POCl₃/DMF | 3-Aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | Vilsmeier-Haack reaction | Good | chemmethod.com |

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3,5-Pyrazole compound 3a | Gram-positive and Gram-negative bacteria | 0.062 - 0.25 | mdpi.com |

| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine derivative 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 | mdpi.com |

| Pyrazolo-enaminones | S. aureus and E. coli | Good activity | researchgate.net |

| Compound | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Pyrazolo-[4,3-e] nih.govresearchgate.netnih.govtriazolopyrimidine derivative 1 | HCC1937 and HeLa | <50 µM | Inhibition of EGFR/AKT pathway | nih.gov |

| nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivative 34 | PC3 (Prostate Cancer) | 26.25 ± 0.28 nM | Suppression of EGFR expression, ROS induction, Apoptosis | nih.gov |

| Dihydropyrazolo‐[4′,3′:5,6]‐pyrano[3,2‐e] nih.govresearchgate.netnih.govtriazolo[4,3‐c]‐pyrimidine analogue 9c | Hela, MCF-7, A549, A2780 | 0.98 - 3.11 µM | Interaction with EGFR target protein | researchgate.net |

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H8N4S |

|---|---|

Poids moléculaire |

156.21 g/mol |

Nom IUPAC |

(4-methylsulfanylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C5H8N4S/c1-10-4-2-3-7-5(8-4)9-6/h2-3H,6H2,1H3,(H,7,8,9) |

Clé InChI |

IFWXEWNMYKZJHJ-UHFFFAOYSA-N |

SMILES canonique |

CSC1=NC(=NC=C1)NN |

Origine du produit |

United States |

Synthetic Methodologies for 2 Hydrazinyl 4 Methylthio Pyrimidine and Key Intermediates

Established Synthetic Routes to 2-Hydrazinyl-4-(methylthio)pyrimidine

The traditional and most direct methods for synthesizing the target compound rely on foundational reactions, including nucleophilic substitution and ring-forming condensation reactions.

A prevalent and straightforward strategy for introducing a hydrazinyl group onto a pyrimidine (B1678525) ring is through nucleophilic aromatic substitution (SNAr). In this approach, a suitable leaving group at the 2-position of a 4-(methylthio)pyrimidine precursor is displaced by hydrazine (B178648). The most common leaving groups are halogens, particularly chlorine.

The synthesis of the isomeric compound, 4-hydrazino-2-(methylsulfanyl)pyrimidine, provides a clear blueprint for this methodology. In this synthesis, 4-chloro-2-(methylsulfanyl)pyrimidine is treated with hydrazine hydrate (B1144303). nih.gov The reaction is typically conducted in a protic solvent like methanol, with cooling initially to manage the exothermic reaction, followed by stirring at room temperature for several hours to ensure completion. nih.gov The high nucleophilicity of hydrazine allows it to readily attack the electron-deficient pyrimidine ring, leading to the displacement of the chloride ion and the formation of the desired hydrazinylpyrimidine. A similar reaction has been reported for the synthesis of 2-hydrazino-4-amino-5-methyl-pyrimidine, where 2-chloro-4-methyl-pyrimidine is reacted with hydrazine hydrate at elevated temperatures. prepchem.com

The general reaction is as follows: Starting Material: 2-Chloro-4-(methylthio)pyrimidine Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) Product: 2-Hydrazinyl-4-(methylthio)pyrimidine

Table 1: Representative Nucleophilic Substitution Reactions for Hydrazinylpyrimidine Synthesis This table is interactive. You can sort and filter the data.

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-(methylsulfanyl)pyrimidine | 99% Hydrazine hydrate | Methanol | Stirred at room temperature for 5 h | 4-Hydrazino-2-(methylsulfanyl)pyrimidine | 65% | nih.gov |

| 2-Chloro-4-methyl-pyrimidine | Hydrazine hydrate | None (neat) | 100°C for 1.5 h | 2-Hydrazino-4-amino-5-methyl-pyrimidine | Not specified | prepchem.com |

An alternative to modifying an existing pyrimidine ring is to construct the core itself using acyclic precursors in a condensation reaction. The Biginelli reaction and related multicomponent syntheses are cornerstone methods for creating the pyrimidine scaffold. For 2-hydrazinyl-4-(methylthio)pyrimidine, this could involve a multi-step process.

First, a 2-thioxopyrimidine derivative can be synthesized by condensing thiourea (B124793) with a β-dicarbonyl compound. Subsequent S-alkylation of the thioxo group with a methylating agent (e.g., methyl iodide) yields the 2-(methylthio)pyrimidine (B2922345) core. To introduce the hydrazinyl functionality, a group at the 4-position, such as a carboxylate ester, can be converted into a hydrazide. This is achieved by reacting the pyrimidine ester with hydrazine hydrate, often in ethanol (B145695) and sometimes with an acid catalyst. ijnrd.org

Another condensation approach involves using thiosemicarbazide (B42300) directly as a building block, which incorporates the N-N bond of the future hydrazinyl group from the start of the synthesis. Condensation of thiosemicarbazide with a suitable 1,3-dielectrophilic species can lead to the formation of the 2-hydrazinylpyrimidine ring system. nih.gov These condensation strategies offer high modularity, allowing for the introduction of various substituents on the pyrimidine ring.

Alternative and Optimized Synthetic Strategies for Pyrimidine, 2-Hydrazinyl-4-(methylthio)- Derivatives

Research into pyrimidine synthesis continually seeks to improve upon traditional methods by enhancing efficiency, yields, and reaction conditions. One-pot multicomponent reactions (MCRs) represent a significant optimization, combining several reaction steps into a single procedure without isolating intermediates. For instance, MCRs have been developed for the synthesis of complex pyrimidine-fused heterocycles, such as pyranopyrimidines, by reacting barbituric acid, aldehydes, and malononitrile (B47326). nih.gov Applying this principle, a one-pot synthesis could potentially be designed to form the 2-hydrazinyl-4-(methylthio)pyrimidine skeleton from simpler starting materials, thereby reducing waste and saving time.

The Hantzsch thiazole (B1198619) synthesis, though for a different heterocycle, provides a classic example of a cyclization reaction that has been optimized over the years. nih.govnih.gov The principles of optimizing such condensations—through catalyst selection or improved energy input—are transferable to pyrimidine synthesis. For example, using specialized catalysts can improve the yield and regioselectivity of condensation reactions, leading to a more efficient synthesis of pyrimidine derivatives.

Green Chemistry Principles in Synthetic Approaches

The application of green chemistry principles to the synthesis of pyrimidines has become an area of intense focus, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Traditional methods often rely on volatile organic solvents and hazardous reagents. rasayanjournal.co.in Greener alternatives seek to replace these with more benign substances and energy-efficient techniques.

Key green chemistry strategies applicable to the synthesis of 2-hydrazinyl-4-(methylthio)pyrimidine include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically shorten reaction times, often leading to higher yields and cleaner products compared to conventional heating. rasayanjournal.co.inbenthamdirect.com The nucleophilic substitution with hydrazine is a reaction type that often benefits from microwave assistance.

Ultrasonic Synthesis: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing reaction rates. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Performing reactions without a solvent ("neat") or using mechanical grinding (mechanochemistry) minimizes solvent waste, which is a major contributor to the environmental footprint of chemical synthesis. rasayanjournal.co.inresearchgate.net

Use of Green Solvents: When a solvent is necessary, replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids can significantly improve the sustainability of the process. rasayanjournal.co.inbenthamdirect.com

Catalysis: Employing catalysts, especially recyclable ones like nanocatalysts or biocatalysts, can improve reaction efficiency and reduce the need for stoichiometric reagents, thereby minimizing waste. nih.govbenthamdirect.com

Table 2: Green Chemistry Techniques in Pyrimidine Synthesis This table is interactive. You can sort and filter the data.

| Technique | Principle | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Efficient energy transfer directly to polar molecules. | Reduced reaction times, higher yields, fewer byproducts. | rasayanjournal.co.inbenthamdirect.com |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Acoustic cavitation creates localized high energy. | Enhanced reaction rates, milder overall conditions. | rasayanjournal.co.innih.gov |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot. | High atom and step economy, reduced waste, simplified workup. | nih.govrasayanjournal.co.in |

| Solvent-Free/Mechanochemical Synthesis | Reactions conducted by grinding solids together. | Eliminates solvent waste, can enable new reactivity. | researchgate.net |

| Green Catalysts | Use of non-toxic, reusable catalysts (e.g., nano ZnO, ionic liquids). | High efficiency, recyclability, lower environmental impact. | benthamdirect.com |

Reaction Chemistry and Derivatization of 2 Hydrazinyl 4 Methylthio Pyrimidine

Reactions at the Hydrazine (B178648) Moiety

The hydrazine moiety in 2-hydrazinyl-4-(methylthio)pyrimidine is a key functional group that readily participates in condensation and cyclization reactions. Its nucleophilic character drives the formation of new carbon-nitrogen and nitrogen-nitrogen bonds, leading to a wide array of derivatized structures.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

The reaction of hydrazines with aldehydes and ketones to yield hydrazones is a fundamental and widely utilized transformation in organic chemistry. organic-chemistry.orgnih.govyoutube.comrsc.org In the case of 2-hydrazinyl-4-(methylthio)pyrimidine, the terminal nitrogen of the hydrazine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the corresponding hydrazone. uchile.cl This condensation is often carried out in a suitable solvent like ethanol (B145695).

For instance, the condensation of (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone, a structurally related compound, with various aromatic aldehydes has been shown to proceed effectively. researchgate.net Similarly, 2-hydrazino-4-(trifluoromethyl)pyrimidine (B175915) readily reacts with aldehydes. masterorganicchemistry.com These reactions underscore the general reactivity of the hydrazinyl group on the pyrimidine (B1678525) ring towards carbonyl compounds. The resulting hydrazones are often stable, crystalline solids and serve as important intermediates for further synthetic transformations.

Table 1: Examples of Condensation Reactions to Form Hydrazones

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Hydrazinyl-4-(methylthio)pyrimidine | Aromatic Aldehyde (e.g., Benzaldehyde) | N'-(phenylmethylene)hydrazinyl-4-(methylthio)pyrimidine | General Reaction |

| 2-Hydrazinyl-4-(methylthio)pyrimidine | Ketone (e.g., Acetone) | N'-(propan-2-ylidene)hydrazinyl-4-(methylthio)pyrimidine | General Reaction |

| (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone | Aromatic Aldehydes | 2-(4-Arylidene-3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-6-methylpyrimidin-4(3H)-one | researchgate.net |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The hydrazone derivatives formed from 2-hydrazinyl-4-(methylthio)pyrimidine, or the parent compound itself, are valuable precursors for the synthesis of various fused heterocyclic systems. These intramolecular or intermolecular cyclization reactions lead to the formation of bicyclic and polycyclic structures containing the pyrimidine ring.

One of the most common cyclization reactions involving 2-hydrazinylpyrimidines is the formation of the triazolo[4,3-a]pyrimidine ring system. This can be achieved through various synthetic strategies. For example, treatment of 2-hydrazinopyrimidines with acylating agents can lead to the formation of s-triazolo[4,3-a]pyrimidines. nih.gov The reaction with reagents like formic acid, acetic acid, or carbon disulfide can also afford the corresponding triazolopyrimidines.

The general approach involves the reaction of the hydrazine moiety with a reagent that provides a single carbon atom to complete the triazole ring. This is often followed by a dehydration or other elimination step to yield the aromatic fused-ring system. The synthesis of analogous triazolo[4,3-a]pyridines from 2-hydrazinopyridines is a well-established process, highlighting the feasibility of this transformation for the pyrimidine counterpart. organic-chemistry.orgnih.gov

The construction of the pyrazolo[3,4-d]pyrimidine scaffold from 2-hydrazinyl-4-(methylthio)pyrimidine is another important synthetic application. These bicyclic systems are of significant interest due to their biological activities. The synthesis often proceeds through the reaction of the hydrazine with a suitable three-carbon electrophile, which can then undergo cyclization to form the fused pyrazole (B372694) ring.

For example, the reaction of a hydrazinopyrimidine derivative with a bis(methylthio)methylene compound can lead to the formation of a pyrazole intermediate, which can be further cyclized to a pyrazolo[3,4-d]pyrimidine. Another approach involves the condensation with β-ketoesters or their equivalents, followed by intramolecular cyclization. The resulting pyrazolo[3,4-d]pyrimidines can be further functionalized to generate a library of diverse compounds. researchgate.net

Beyond triazolo- and pyrazolopyrimidines, 2-hydrazinyl-4-(methylthio)pyrimidine can be utilized to synthesize a range of other fused heterocyclic systems. nih.govscirp.org The reactivity of the hydrazine group allows for its participation in various cyclocondensation reactions with polyfunctional reagents.

Examples of other fused systems that can be synthesized include:

Pyrimido[1,2-a]-1,2,4-triazines : These can be formed by reacting hydrazinopyrimidines with α-haloketones or related compounds.

Tetrazolo[1,5-c]pyrimidines : Reaction with nitrous acid can lead to the formation of the fused tetrazole ring.

Thiazolo[3,2-a]pyrimidines : These can be synthesized through multi-step sequences often involving the initial formation of a pyrimidine-2-thione derivative which is then reacted with α-halo ketones.

The specific fused system obtained depends on the nature of the cyclizing agent and the reaction conditions employed.

Transformations Involving the Methylthio Group

The methylthio group at the 4-position of the pyrimidine ring is generally less reactive than the hydrazine moiety. However, it can undergo transformations, primarily through nucleophilic substitution, although its reactivity is significantly lower compared to other leaving groups like halogens or sulfonyl groups. nih.govacs.org

Studies have shown that 2-methylthio pyrimidines are considerably less reactive towards nucleophilic attack compared to their 2-sulfonylpyrimidine counterparts. nih.govacs.org However, under certain conditions, the methylthio group can be displaced. For instance, in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide, both the chloro and the methylthio groups are displaced to give the dimethoxy derivative. rsc.org This indicates that with strong nucleophiles and forcing conditions, nucleophilic substitution at the carbon bearing the methylthio group is possible. masterorganicchemistry.comlibretexts.orgnih.govyoutube.com

The replacement of the methylthio group often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The rate of this reaction can be influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the pyrimidine ring. In some cases, the methylthio group can be oxidized to the more reactive methylsulfinyl or methylsulfonyl groups, which are better leaving groups and more susceptible to nucleophilic displacement. The synthesis of 2-(methylthio)pyrimidines can also be achieved through methods like the visible-light-driven organocatalytic aerobic oxidation of dihydropyrimidines. rsc.org Furthermore, the replacement of a methylthio group in other systems, such as methylthiobenzylidene Meldrum's acids, by amines has been studied, providing insights into the mechanistic aspects of such transformations. nih.gov

Nucleophilic Displacement Reactions

The primary sites for nucleophilic reactions on this molecule are the hydrazinyl group and the C4-position, where the methylthio group is attached.

The hydrazinyl moiety is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds. The terminal nitrogen of the hydrazinyl group can attack the electrophilic carbon of aldehydes and ketones, leading to the formation of hydrazones. This reactivity is fundamental in using 2-hydrazinyl-4-(methylthio)pyrimidine as a building block for more complex heterocyclic systems. For instance, reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, results in the formation of pyrazole rings fused to or substituting the pyrimidine core. beilstein-journals.orgnih.gov

While the methylthio (-SCH₃) group is a less reactive leaving group compared to halogens, it can be displaced by potent nucleophiles under specific conditions. In related pyrimidine systems, the methylthio group has been shown to be labile and can be substituted by other nucleophiles, although this often requires an excess of the nucleophilic reagent or forcing conditions. nih.gov

Table 1: Examples of Nucleophilic Displacement and Condensation Reactions

| Reactant | Reagent(s) | Product Type | Ref. |

| 2-Hydrazinyl-4-(methylthio)pyrimidine | Aldehydes / Ketones | Pyrimidinyl-hydrazone | |

| 2-Hydrazinyl-4-(methylthio)pyrimidine | β-Diketones (e.g., acetylacetone) | 4-(Pyrazol-1-yl)pyrimidine | beilstein-journals.org |

| 2-Hydrazinyl-4-(methylthio)pyrimidine | β-Ketoesters (e.g., ethyl acetoacetate) | 4-(Pyrazol-1-yl)pyrimidine Derivative | nih.gov |

| 4-Chloro-2-(methylthio)pyrimidine | Hydrazine Hydrate (B1144303) | 2-Hydrazinyl-4-(methylthio)pyrimidine |

Oxidation Reactions of the Sulfur Atom

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. The oxidation state of sulfur can be controlled by the choice of oxidizing agent and reaction conditions. acsgcipr.org

Mild oxidizing agents, such as one equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures, typically yield the methylsulfinyl (sulfoxide) derivative, Pyrimidine, 4-(methylsulfinyl)-2-hydrazinyl- . organic-chemistry.orgmdpi.com The use of hypervalent iodine reagents, like phenyliodine diacetate (PIDA), in aqueous media also provides an efficient method for selective oxidation to the sulfoxide. arkat-usa.org

Stronger oxidizing conditions, such as using an excess of the oxidizing agent (e.g., H₂O₂ or m-CPBA) or employing more powerful reagents like potassium permanganate (B83412) (KMnO₄), lead to the full oxidation of the sulfur atom to the methylsulfonyl (sulfone) derivative, Pyrimidine, 4-(methylsulfonyl)-2-hydrazinyl- . organic-chemistry.org The conversion to sulfones can also be achieved using specific catalytic systems designed for this purpose. acsgcipr.orgorganic-chemistry.org

Table 2: Oxidation of the Methylthio Group

| Product | Common Oxidizing Agent(s) | Oxidation State | Ref. |

| 4-(Methylsulfinyl)pyrimidine | H₂O₂ (1 equiv.), m-CPBA (1 equiv.), PIDA | Sulfoxide (S=O) | organic-chemistry.orgmdpi.comarkat-usa.org |

| 4-(Methylsulfonyl)pyrimidine | H₂O₂ (excess), m-CPBA (excess), KMnO₄ | Sulfone (O=S=O) | organic-chemistry.org |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine Ring

The pyrimidine ring is classified as an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. uoanbar.edu.iqyoutube.com This electronic nature dictates its reactivity towards substitution reactions directly on the ring carbons.

Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the pyrimidine ring makes it highly resistant to electrophilic attack, similar to nitrobenzene. uoanbar.edu.iqyoutube.com Reactions such as nitration or halogenation require very harsh conditions to proceed. pearson.com The presence of the electron-donating hydrazinyl group at C2 and the methylthio group at C4 would typically be expected to activate the ring towards electrophiles. However, in the strongly acidic media often required for EAS, the basic nitrogen atoms of the pyrimidine ring and the hydrazinyl group become protonated. rsc.org This protonation results in the formation of a cationic species, which strongly deactivates the ring, making substitution even more difficult. uoanbar.edu.iqrsc.org If substitution does occur, it is directed to the C5 position, which is meta to both ring nitrogens and has the highest relative electron density. youtube.com

Nucleophilic Aromatic Substitution (NAS): The electron-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions. uoanbar.edu.iq In the case of 2-hydrazinyl-4-(methylthio)pyrimidine, these positions are already substituted. Nucleophilic attack at the C5 or C6 positions would require the displacement of a hydride ion, which is generally unfavorable unless a strong oxidant is present or the ring is further activated by powerful electron-withdrawing groups.

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular complexity and scaffold diversity. mdpi.com The 2-hydrazinyl-4-(methylthio)pyrimidine molecule is an excellent substrate for such reactions, primarily due to the reactivity of its hydrazinyl group.

A prominent application is in the synthesis of fused heterocyclic systems, such as nih.govresearchgate.netdntb.gov.uatriazolo[1,5-a]pyrimidines . These are commonly synthesized through the cyclocondensation of a 2-hydrazinylpyrimidine with reagents that provide a single carbon atom, such as orthoesters or acid chlorides. dntb.gov.uanih.gov For example, reacting 2-hydrazinyl-4-(methylthio)pyrimidine with triethyl orthoformate would lead to the formation of a triazolopyrimidine derivative.

Furthermore, the hydrazinyl group can participate in MCRs with aldehydes and active methylene (B1212753) compounds (like malononitrile (B47326) or β-ketoesters) to construct complex polycyclic structures. beilstein-journals.orgmdpi.comnih.gov These reactions often proceed through a cascade of events, including Knoevenagel condensation and Michael addition, followed by cyclization involving the hydrazine moiety to yield scaffolds such as pyrano[2,3-c]pyrazoles attached to the pyrimidine ring. mdpi.com Such strategies are invaluable for rapidly building libraries of diverse compounds from a common pyrimidine precursor. nih.govresearchgate.net

Table 3: Examples of Multi-Component and Cyclization Reactions

| Reagent 1 | Reagent 2 | Reagent 3 | Resulting Scaffold | Ref. |

| Triethyl Orthoformate | - | - | nih.govresearchgate.netdntb.gov.uaTriazolo[1,5-a]pyrimidine | dntb.gov.uanih.gov |

| Aryl Aldehyde | Malononitrile | β-Ketoester | Pyrano[2,3-c]pyrazole | mdpi.com |

| Aryl Aldehyde | Barbituric Acid | Ethyl Acetoacetate | Tricyclic Pyranopyrimidine | nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of Pyrimidine, 2 Hydrazinyl 4 Methylthio Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of their constituent atoms. In the study of 2-hydrazinyl-4-(methylthio)pyrimidine derivatives, both ¹H and ¹³C NMR are employed to provide detailed structural information. brieflands.comnih.gov

¹H NMR spectroscopy of these derivatives reveals characteristic signals for the protons in different parts of the molecule. For instance, the protons of the methylthio group (S-CH₃) typically appear as a singlet in a specific region of the spectrum. The protons on the pyrimidine (B1678525) ring and the hydrazinyl group also exhibit distinct chemical shifts and coupling patterns, which are influenced by their electronic environment and neighboring atoms. youtube.comresearchgate.net The presence of electron-withdrawing or -donating groups on the pyrimidine ring can cause these signals to shift to a lower or higher field, respectively. youtube.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the 2-hydrazinyl-4-(methylthio)pyrimidine structure gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyrimidine ring, the methylthio group, and any substituents are diagnostic of their local electronic environment. researchgate.net For example, the carbon atom attached to the sulfur of the methylthio group will have a characteristic chemical shift.

A study on related 2-methylthio-1,4-dihydropyrimidine derivatives confirmed their structures using ¹H NMR, where the purity of the compounds was also verified. brieflands.comnih.gov The integration of ¹H and ¹³C NMR data allows for the unambiguous assignment of the entire molecular structure.

Table 1: Representative ¹H NMR and ¹³C NMR Data for a Related Pyrimidine Derivative

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine-H | 7.5-8.5 | 150-165 |

| NH/NH₂ | Varies (broad) | - |

| S-CH₃ | ~2.5 | ~15 |

| Other Substituents | Varies | Varies |

| Note: The chemical shifts are approximate and can vary based on the solvent and specific substituents on the pyrimidine ring. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. rsc.org For 2-hydrazinyl-4-(methylthio)pyrimidine and its derivatives, MS provides the exact molecular mass, confirming the elemental composition. bldpharm.combldpharm.com

In a typical mass spectrum of a 2-hydrazinyl-4-(methylthio)pyrimidine derivative, the molecular ion peak (M⁺) is observed, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for such compounds may involve the loss of the methylthio group (-SCH₃), the hydrazinyl group (-NHNH₂), or cleavage of the pyrimidine ring itself. researchgate.netraco.cat The analysis of these fragment ions helps to piece together the structure of the parent molecule. libretexts.org For instance, the loss of a methyl radical (•CH₃) from the methylthio group is a common initial fragmentation step. Subsequent fragmentations can involve the loss of nitrogen molecules (N₂) from the hydrazinyl moiety or the pyrimidine ring.

Table 2: Expected Mass Spectrometry Fragmentation for 2-Hydrazinyl-4-(methylthio)pyrimidine

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Neutral Loss |

| [M]⁺ | 156 | - |

| [M - CH₃]⁺ | 141 | •CH₃ |

| [M - NHNH₂]⁺ | 125 | •NHNH₂ |

| [M - SCH₃]⁺ | 109 | •SCH₃ |

| Note: The m/z values are for the parent compound and will differ for its derivatives. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org In the analysis of 2-hydrazinyl-4-(methylthio)pyrimidine derivatives, IR spectroscopy provides key information about the presence of N-H, C=N, C-N, and C-S bonds. brieflands.comnih.gov

The IR spectrum of a typical 2-hydrazinyl-4-(methylthio)pyrimidine derivative will exhibit characteristic absorption bands. The N-H stretching vibrations of the hydrazinyl group are typically observed in the region of 3200-3400 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring usually appear in the 1500-1650 cm⁻¹ region. vscht.cz The C-N stretching vibrations can be found in the 1250-1350 cm⁻¹ range. The presence of the methylthio group is confirmed by C-S stretching vibrations, which are generally weaker and appear in the fingerprint region of the spectrum, typically around 600-800 cm⁻¹. libretexts.org The NIST WebBook provides an infrared spectrum for the related compound Pyrimidine, 2-(methylthio)-, showing characteristic absorptions. nist.gov

Table 3: Characteristic IR Absorption Frequencies for 2-Hydrazinyl-4-(methylthio)pyrimidine Derivatives

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Hydrazinyl (N-H) | Stretch | 3200-3400 |

| Pyrimidine Ring (C=N, C=C) | Stretch | 1500-1650 |

| Pyrimidine Ring (C-N) | Stretch | 1250-1350 |

| Methylthio (C-S) | Stretch | 600-800 |

| Note: The exact frequencies can be influenced by the molecular environment and any intermolecular interactions. |

X-ray Crystallography for Three-Dimensional Structure Determination

Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 4 Methylthio Pyrimidine Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of molecules. openaccesspub.orgnih.gov These methods provide a detailed understanding of the electronic structure, which governs the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. openaccesspub.orgacadpubl.eu A smaller energy gap suggests higher reactivity and facilitates intramolecular charge transfer. acadpubl.eunih.gov

DFT calculations are widely used to determine the energies and distributions of these orbitals. For instance, in a study of a pyrimidine (B1678525) derivative, N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine, DFT calculations at the B3LYP/6-311G++(d,p) level of theory determined the HOMO energy to be -6.2613 eV and the LUMO energy to be -0.8844 eV. irjweb.com The high HOMO energy indicates a strong electron-donating capacity, while the low LUMO energy suggests a good electron-accepting ability. irjweb.com

In related heterocyclic systems, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was distributed on the imidazole and chloro-substituted phenyl ring. acadpubl.eu This distribution highlights the specific regions of the molecule involved in electron donation and acceptance. The calculated HOMO-LUMO energy gap for this compound was 4.0106 eV. acadpubl.eu Similarly, for a thioxotetrahydropyrimidine derivative, the HOMO was primarily located over the C=S moiety, with the LUMO spread across the C=O, C=S, and C=N groups, yielding an energy gap of 4.1868 eV. openaccesspub.org

These analyses indicate that charge transfer primarily occurs within the molecule, a key factor in its electronic and optical properties. nih.govirjweb.com

Table 1: FMO Analysis of Pyrimidine and Related Heterocyclic Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

|---|---|---|---|---|---|

| Pyrimidine Derivative | B3LYP/6-311G++(d,p) | -6.2613 | -0.8844 | 5.3769 | irjweb.com |

| Imidazole Derivative | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 | acadpubl.eu |

| Thioxotetrahydropyrimidine Derivative | B3LYP/6-31G(d,p) | - | - | 4.1868 | openaccesspub.org |

| Hydrazine (B178648) Derivative | DFT/B3LYP/6-311++G(d,p) | - | - | 4.06 | researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govacadpubl.eu The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. Typically, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue represents regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.netpreprints.org Green and yellow areas denote regions of intermediate or near-zero potential. researchgate.net

For hydrazine derivatives and related heterocycles, MEP analysis helps identify the reactive sites. researchgate.net In studies of 2-(2-hydrazinyl)thiazole derivatives, the MEP plots revealed that the most positive potential (blue region) is localized on the NH group of the hydrazine moiety. kbhgroup.in This suggests that this site is highly susceptible to interaction with basic or nucleophilic agents. Conversely, the most negative potential (red region), indicating high electron density, is typically found around electronegative atoms like nitrogen and sulfur within the heterocyclic ring. kbhgroup.in This information is crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in how these molecules bind to biological targets. researchgate.net The analysis of the MEP surface provides a clear picture of the molecule's charge topology and its implications for chemical reactivity. acadpubl.eu

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme, to form a stable complex. mdpi.comashdin.com This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. ijirt.org

For derivatives of 2-hydrazinyl-4-(methylthio)pyrimidine, docking studies have been employed to investigate their potential as inhibitors of various biological targets. The process involves preparing the 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), by removing water molecules and existing ligands. mdpi.com The synthesized or designed pyrimidine derivatives are then placed into the binding site of the protein, and their binding conformations and affinities are calculated. mdpi.comijirt.org

Several studies have highlighted the utility of this approach:

Antitubercular Activity: A series of pyrazole-containing hydrazinyl pyrimidine derivatives were docked against a protein from Mycobacterium tuberculosis (PDB ID: 5V3Y). ijirt.org The results showed favorable binding affinities, providing insights into their potential mechanism of action as antitubercular agents. ijirt.org

Anticancer Activity: Pyrimidine-based compounds have been docked into the ligand-binding domain of the Bcl-2 receptor, an important target in cancer therapy. mdpi.com These simulations helped to understand how different substituents on the pyrimidine core influence binding affinity and interaction with key amino acid residues in the binding pocket. mdpi.com

Antimicrobial Activity: Novel pyrazolohydrazinopyrimidin-4-one derivatives were docked inside the active site of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for microbial folate synthesis. nih.gov The study suggested a binding mode for these compounds, correlating with their observed antimicrobial activity. nih.gov

Anti-inflammatory Activity: Pyrimidine-2-thiol derivatives were docked into the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. ashdin.com The docking studies for one derivative, 4-(4-nitrophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol, revealed significant binding interactions, predicting its potential as an anti-inflammatory agent. ashdin.com

These simulations not only predict binding energy but also visualize crucial interactions like hydrogen bonds and hydrophobic contacts, which are key to the stability of the ligand-receptor complex.

Table 2: Molecular Docking Studies of Pyrimidine Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Target Protein | PDB ID | Key Findings | Source(s) |

|---|---|---|---|---|

| Pyrazole (B372694) Hydrazinyl Pyrimidines | M. tuberculosis protein | 5V3Y | Favorable binding affinities observed, suggesting potential as antitubercular agents. | ijirt.org |

| Pyrimidine-based compounds | Bcl-2 Receptor | 5VO4 | Benzylidene hydrazino substituents affect binding affinity; predicts interaction with the target. | mdpi.com |

| Pyrazolohydrazinopyrimidin-4-ones | Dihydropteroate Synthase (DHPS) | - | Suggests a binding mode to explain antimicrobial activity. | nih.gov |

| Pyrimidine-2-thiols | COX-1 / COX-2 | 3KK6 / 5IKR | A nitro-substituted derivative showed significant binding interaction, indicating anti-inflammatory potential. | ashdin.com |

| 2-(2-Hydrazinyl)thiazole Derivatives | EGFR | - | A derivative with a methoxy (B1213986) group showed the highest binding affinity (-6.98 kcal/mol). | researchgate.net |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational modeling is a cornerstone of modern SAR, allowing researchers to identify key chemical features responsible for a molecule's therapeutic effects and to design more potent and selective analogs. nih.govnih.gov

For 2,4-disubstituted pyrimidine derivatives, SAR studies have demonstrated that both the steric and electronic properties of the substituents at the C-2 and C-4 positions of the pyrimidine ring are critical determinants of their inhibitory activity. nih.gov For example, in a series designed as cholinesterase inhibitors, modifications at these positions led to a wide range of potencies. nih.gov One derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, was identified as not only a good acetylcholinesterase inhibitor but also an effective inhibitor of enzyme-induced amyloid-β aggregation, highlighting the potential for dual-activity compounds. nih.gov The central pyrimidine ring was concluded to be a suitable template for developing inhibitors that can target multiple pathological pathways. nih.gov

Similarly, SAR studies on related 2-(2-hydrazinyl)thiazole derivatives showed that the presence of both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chlorine) groups significantly impacts their anticancer potency. researchgate.net This indicates that a delicate electronic balance is often required for optimal biological activity. Computational SAR helps to quantify these effects and build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, to guide the synthesis of new derivatives with improved therapeutic profiles. nih.gov

Table 3: Summary of Key SAR Findings for Pyrimidine and Related Derivatives This table is interactive. Click on headers to sort.

| Compound Series | Key Structural Positions | Impact of Substituents | Biological Target/Activity | Source(s) |

|---|---|---|---|---|

| 2,4-Disubstituted Pyrimidines | C-2 and C-4 | Steric and electronic properties are sensitive for activity and selectivity. | Cholinesterase Inhibition | nih.gov |

| 2,4-Disubstituted Pyrimidines | C-2 (methylpiperazine) and C-4 (N-benzyl) | Combination leads to dual inhibition of AChE and Aβ aggregation. | Alzheimer's Disease | nih.gov |

| 2-(2-Hydrazinyl)thiazole Derivatives | Phenyl ring on thiazole (B1198619) | Both electron-donating and electron-withdrawing groups significantly influence potency. | Anticancer (MCF-7) | researchgate.net |

| Pyrazole Hydrazones | Pyrazole and Hydrazone moieties | Modifications affect antiproliferative and antioxidant activities. | Antiproliferative | mdpi.com |

Biological Activity and Mechanistic Studies of 2 Hydrazinyl 4 Methylthio Pyrimidine Derivatives in Vitro and Cellular Investigations

Antimicrobial Activity Mechanisms

The antimicrobial potential of pyrimidine (B1678525) derivatives, including those related to 2-hydrazinyl-4-(methylthio)pyrimidine, has been well-documented against a range of pathogenic bacteria and fungi. Research has focused on quantifying their potency and identifying the molecular interactions responsible for their antimicrobial effects.

Antibacterial Potency and Cellular Pathway Modulation

Hydrazide–hydrazone derivatives of pyrimidine have demonstrated notable antibacterial activity. One such derivative exhibited antibacterial potency that was twofold higher against Escherichia coli and Staphylococcus aureus than the conventional antibiotic ampicillin. nih.gov This same compound also showed significant activity against multidrug-resistant clinical isolates of Klebsiella pneumoniae and methicillin-resistant S. aureus (MRSA). nih.gov

Further studies on related structures, such as 2-(benzylthio)pyrimidines and 2-(benzimidazolylmethylthio)pyrimidines, confirmed their efficacy against multi-resistant strains of E. coli and S. aureus. scirp.org The introduction of specific chemical groups, like a nitro group on the benzyl (B1604629) ring, enhanced activity against S. aureus, while a chloride group improved efficacy against E. coli. scirp.org The mechanism of action for some thiophenyl substituted pyrimidine derivatives has been explored, providing insight into how these molecules combat bacteria. rsc.org Research into 2,4-diaminopyrimidines, structurally related to the core compound, has also contributed to the understanding of their application as antibacterial agents. nih.gov

| Compound Type | Bacterial Strain | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| Pyrimidine Hydrazide–hydrazone | E. coli | 12.5 µg/mL | nih.gov |

| Pyrimidine Hydrazide–hydrazone | S. aureus | 6.25 µg/mL | nih.gov |

| Pyrimidine Hydrazide–hydrazone | K. pneumoniae (MDR) | 12.5 µg/mL | nih.gov |

| Pyrimidine Hydrazide–hydrazone | MRSA1 | 3.125 µg/mL | nih.gov |

| 2-(Benzylthio)pyrimidine Derivative (with 3-nitro group) | S. aureus | 125 µg/mL | scirp.org |

| 2-(Benzimidazolylmethylthio)pyrimidine Derivative | S. aureus & E. coli | 500 µg/mL | scirp.org |

Antifungal Efficacy and Molecular Targets

Pyrimidine derivatives have shown significant promise as antifungal agents, with various synthesized series exhibiting potent activity against a wide array of phytopathogenic fungi. nih.gov A study involving novel pyrimidine derivatives containing an amide moiety found that some compounds exhibited 100% inhibition against Phomopsis sp., surpassing the efficacy of the commercial fungicide Pyrimethanil. frontiersin.org

Derivatives incorporating a 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine structure have demonstrated notable antifungal effects, particularly against different species of Botrytis cinerea, the fungus responsible for gray mold disease. frontiersin.org The fungicidal mechanism of some related heterocyclic compounds has been linked to the disruption of fungal membrane permeability, leading to the leakage of essential cellular components like nucleotides. nih.gov Furthermore, certain 2-(2-hydrazinyl)thiazole derivatives, which share structural similarities, were identified as potent antifungal agents that can induce apoptosis in Candida species, suggesting a specific mechanism of action. figshare.com

| Compound Series | Fungal Species | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Pyrimidine-amide (Compound 5f) | Phomopsis sp. | 100.0% | frontiersin.org |

| Pyrimidine-amide (Compound 5o) | Phomopsis sp. | 100.0% | frontiersin.org |

| Pyrimidine-amide (Compound 5n) | B. dothidea | 84.1% | frontiersin.org |

| Pyrimidine-amide (Compound 5o) | B. dothidea | 88.5% | frontiersin.org |

| Triazolopyrimidine (Compound 5h) | Strawberry Botrytis cinerea | >80% | frontiersin.org |

| Triazolopyrimidine (Compound 5o) | Tobacco Botrytis cinerea | >80% | frontiersin.org |

Anticancer Activity Mechanisms in Cell Lines

The anticancer properties of 2-hydrazinyl-4-(methylthio)pyrimidine derivatives have been extensively studied in various cancer cell lines. This research has unveiled their ability to induce cell death, halt proliferation, and interfere with critical signaling pathways that are often dysregulated in cancer.

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

A wide range of pyrimidine-based compounds have demonstrated significant cytotoxic and antiproliferative effects against numerous human cancer cell lines. For instance, a series of 2,4-diarylaminopyrimidine-based hydrazones showed moderate to excellent cytotoxic activity against TPC-1 thyroid cancer cells, with the most potent compound (14f) exhibiting an IC₅₀ value of 0.113 µM. nih.gov Thieno[2,3-d]pyrimidine derivatives were also found to be efficacious, with compound 6j displaying IC₅₀ values in the range of 0.6–1.2 µM across colon, brain, and ovarian cancer cell lines. nih.gov

Pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties have also been synthesized and evaluated, with one compound (10a) showing exceptional potency against PC3 prostate cancer cells with an IC₅₀ of 0.19 µM. nih.gov Similarly, a dispiropiperazine derivative demonstrated broad anti-proliferative activity against a panel of 18 different human cancer cell lines, with IC₅₀ values as low as 0.63 µM. nih.gov Other notable examples include pyrimidine-2,4-diamine analogues that inhibit proliferation in colorectal (HCT116) and non-small cell lung cancer (A549) cells, and 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates active against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.govnih.gov

| Compound Class | Cancer Cell Line | Cell Line Type | IC₅₀ Value (µM) | Reference |

|---|---|---|---|---|

| 2,4-Diarylaminopyrimidine hydrazone (14f) | TPC-1 | Thyroid | 0.113 | nih.gov |

| Thieno[2,3-d]pyrimidine (6j) | HCT116 | Colon | 0.6-1.2 | nih.gov |

| Thieno[2,3-d]pyrimidine (6j) | A2780 | Ovarian | 0.6-1.2 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (10a) | PC3 | Prostate | 0.19 | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (10b) | MCF-7 | Breast | 1.66 | nih.gov |

| Dispiropiperazine derivative (SPOPP-3) | SW480 | Colon | ~1.0 | nih.gov |

| 4-Amino-thienopyrimidine (Compound 2) | MCF-7 | Breast | 0.013 | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. Thieno[2,3-d]pyrimidine derivative 6j was found to induce not only apoptosis but also mitotic catastrophe in HCT116 colon and OV2008 ovarian cancer cells. nih.gov The apoptotic process initiated by these compounds often involves the intrinsic, or mitochondrial, pathway. This is evidenced by the reduced expression of the anti-apoptotic protein Bcl-2 and increased expression of the pro-apoptotic protein Bax, as well as the activation of caspases-9 and -3, as seen with certain pyrrolo[2,3-d]pyrimidine derivatives. nih.gov

These compounds are also potent inducers of cell cycle arrest. Different derivatives can halt cell cycle progression at various phases. For example, some pyrimidine derivatives arrest the cell cycle at the G0/G1 phase, while others cause arrest at the G2/M phase. nih.govnih.govnih.govsci-hub.se A dispiropiperazine derivative was shown to arrest SW480 cells in the G2/M phase, which was confirmed by the increased levels of the mitotic marker phospho-histone H3. nih.gov Similarly, organotin(IV) derivatives of triazolopyrimidine induced apoptosis and arrested cell cycle progression in either the G1 or G2/M phase in HCT-116 cells. semanticscholar.org Fused benzo[h]chromeno[2,3-d]pyrimidine derivatives were also shown to cause cell cycle arrest and induce apoptosis in the MCF-7 breast cancer cell line. mdpi.com

Enzyme Inhibition Profiles (e.g., Kinases, PI3K/AKT Pathway, GTSE1)

The anticancer activity of pyrimidine derivatives is frequently linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. As isosteres of the adenine (B156593) ring of ATP, pyrazolo[3,4-d]pyrimidines are particularly effective as kinase inhibitors. rsc.org

Kinase Inhibition: A novel 2,4-diarylaminopyrimidine hydrazone (14f) was found to be a potent inhibitor of Focal Adhesion Kinase (FAK) with an IC₅₀ of 35 nM. nih.gov Inhibition of FAK phosphorylation was confirmed in TPC-1 cells, leading to reduced cell proliferation and migration. nih.gov Other pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase. mdpi.com The broad applicability of pyrimidine-based structures as kinase inhibitors is a central theme in modern drug discovery. google.com

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a critical regulator of cell growth and survival that is often hyperactivated in cancer. Molecular docking studies have indicated that pyrimidine derivatives can bind to the Akt protein, suggesting that inhibition of this pathway may contribute to their anti-proliferative effects. nih.gov The anticancer effects of genistein (B1671435) in bladder cancer cells have been linked to the inhibition of the ROS-dependent PI3K/Akt signal transduction pathway, leading to G2/M arrest and apoptosis. mdpi.com

GTSE1 Inhibition: G2 and S-phase expressed 1 (GTSE1) is a protein that plays a role in cell cycle regulation and is overexpressed in several cancers. A series of pyrimidine-2,4-diamine analogues were specifically designed to target GTSE1. The lead compound from this series, Y18, was shown to suppress GTSE1 transcription and expression, leading to significant inhibition of cancer cell proliferation, migration, and invasion. nih.gov This targeted inhibition induced robust cell cycle arrest and senescence. nih.gov

Other Enzymes: Pyrimidine derivatives have also been shown to inhibit other enzymes relevant to cancer metabolism and detoxification. Certain derivatives are effective inhibitors of Glutathione (B108866) S-transferase (GST) and Glutathione Reductase (GR), enzymes that can contribute to chemotherapy resistance. journalagent.comjuniperpublishers.comjuniperpublishers.comjournalagent.com Additionally, novel synthesized pyrimidine derivatives have demonstrated inhibitory activity against metabolic enzymes such as carbonic anhydrases and α‐glycosidase. researchgate.net

Anti-inflammatory Activity and Related Mechanistic Pathways

Derivatives of pyrimidine are recognized for their significant pharmacological potential, including noteworthy anti-inflammatory effects. nih.gov The mechanism underlying this activity is often linked to the inhibition of key inflammatory mediators. nih.gov Research indicates that pyrimidine-based compounds can suppress the expression and function of enzymes and signaling molecules crucial to the inflammatory cascade, such as cyclooxygenase (COX) enzymes, nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.gov

The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of prostaglandin (B15479496) E2 (PGE2) production by targeting COX enzymes. nih.govrsc.org Pyrimidine derivatives have been shown to function similarly, suppressing the activity of both COX-1 and COX-2 isoenzymes. nih.govrsc.org For instance, certain pyrano[2,3-d]pyrimidine derivatives demonstrated potent in vitro anti-inflammatory activity by effectively inhibiting the COX-2 enzyme, with IC₅₀ values as low as 0.04 µmol, which is comparable to the standard drug celecoxib. rsc.org Similarly, studies on novel pyrimidine derivatives L1 and L2 revealed high selectivity in inhibiting COX-2, with performance surpassing that of piroxicam (B610120) and comparable to meloxicam. nih.gov These compounds also demonstrated a dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cell growth, further confirming their anti-inflammatory properties. nih.gov

Another critical pathway in inflammation involves inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide, a pro-inflammatory mediator. Certain thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as potent inhibitors of iNOS dimerization. nih.gov For example, compound 22o from this class showed a strong iNOS inhibitory activity with an IC₅₀ value of 0.96 μM and demonstrated efficacy in an adjuvant-induced arthritis rat model. nih.gov

The anti-inflammatory potential of these compounds is also evaluated through in vitro assays that measure the stabilization of cell membranes. The membrane stabilization or anti-hemolytic activity assay is a method used to assess the ability of compounds to protect red blood cells from hemolysis. nih.gov Thiazole-based hydrazide derivatives, for example, have been evaluated for their ability to inhibit protein (bovine albumin) denaturation, a well-documented cause of inflammation. acs.org In one study, the IC₅₀ values for inhibition ranged from 46.29 to 100.60 μg/mL. acs.org The presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring attached to the core structure was found to enhance this activity. acs.org

| Compound Class | Specific Derivative | Assay/Target | Result (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | Compound 5 | COX-2 Inhibition | 0.04 ± 0.09 µmol | rsc.org |

| Pyrano[2,3-d]pyrimidine | Compound 6 | COX-2 Inhibition | 0.04 ± 0.02 µmol | rsc.org |

| Pyrrolo[2,3-d]pyrimidine | Compound 21 | Carrageenan-induced Rat Paw Edema | 74.60% inhibition (after 4h) | rsc.org |

| Thieno[3,2-d]pyrimidine | Compound 22o | iNOS Inhibition | 0.96 µM | nih.gov |

| Thiazole-based Hydrazide | Compound 5l | Protein Denaturation Inhibition | IC₅₀ < 46.29 µg/mL | acs.org |

| Pyrimidine Derivative | L1 | COX-2 Inhibition | High selectivity, comparable to meloxicam | nih.gov |

| Pyrimidine Derivative | L2 | COX-2 Inhibition | High selectivity, comparable to meloxicam | nih.gov |

Enzyme Inhibition Studies (General)

Derivatives based on the pyrimidine scaffold have been extensively investigated as inhibitors of various enzymes implicated in a range of diseases. researchgate.net These studies reveal that the pyrimidine core can be modified to target enzymes involved in metabolic disorders, neurological conditions, and detoxification pathways. researchgate.netjournalagent.com

One area of significant research is the inhibition of metabolic enzymes. Novel synthesized pyrimidine derivatives have shown effective inhibition against several such enzymes. researchgate.net For instance, these compounds exhibited potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), which are involved in processes like glaucoma. researchgate.net The inhibition constants (Ki) for these derivatives were in the nanomolar range: 39.16–144.62 nM for hCA I and 18.21–136.35 nM for hCA II. researchgate.net The same series of compounds also effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease, with Ki values of 33.15–52.98 nM and 31.96–69.57 nM, respectively. researchgate.net Furthermore, their potential in managing diabetes-related complications was demonstrated through the inhibition of α‐glycosidase and aldose reductase (AR), with Ki values ranging from 17.37–253.88 nM and 648.82–1902.58 nM, respectively. researchgate.net

Derivatives containing a hydrazine (B178648) or hydrazone moiety linked to a heterocyclic core, such as pyrimidine or thiazole (B1198619), have also been a focus of enzyme inhibition studies. Hydrazine clubbed thiazole derivatives were found to have nanomolar inhibitory activity against aldose reductase (AR), with Ki values between 5.47 ± 0.53 and 23.89 ± 1.46 nM. nih.gov

The role of pyrimidine derivatives in modulating detoxification and oxidative stress-related enzymes has also been explored. Studies on glutathione S-transferase (GST), an enzyme crucial for detoxification, showed that pyrimidine derivatives could act as strong inhibitors. journalagent.com These compounds displayed noncompetitive inhibition with Ki values in the micromolar range (0.047 ± 0.0015 to 0.272 ± 0.1764 µM). journalagent.com Similarly, the inhibitory effects of pyrimidine derivatives on glutathione reductase (GR), an enzyme that maintains the cellular redox balance, have been examined. juniperpublishers.comjuniperpublishers.com These compounds were found to inhibit GR with Ki values between 0.979 ± 0.23 and 2.984 ± 0.83 μM, mostly through a noncompetitive mechanism. juniperpublishers.comjuniperpublishers.com

In the context of cancer research, pyrimidine derivatives have been designed as kinase inhibitors. A series of 2,4-diarylaminopyrimidine-based hydrazones were developed as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cell proliferation and migration. nih.gov One of the most active compounds, 14f, displayed a strong FAK inhibitory potency with an IC₅₀ value of 35 nM. nih.gov

| Compound Class | Target Enzyme | Inhibition Value (Kᵢ) | Inhibition Value (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| Pyrimidine Derivatives | hCA I | 39.16 ± 7.70 – 144.62 ± 26.98 nM | N/A | N/A | researchgate.net |

| Pyrimidine Derivatives | hCA II | 18.21 ± 3.66 – 136.35 ± 21.48 nM | N/A | N/A | researchgate.net |

| Pyrimidine Derivatives | AChE | 33.15 ± 4.85 – 52.98 ± 19.86 nM | N/A | N/A | researchgate.net |

| Pyrimidine Derivatives | BChE | 31.96 ± 8.24 – 69.57 ± 21.27 nM | N/A | N/A | researchgate.net |

| Pyrimidine Derivatives | α-Glycosidase | 17.37 ± 1.11 – 253.88 ± 39.91 nM | N/A | N/A | researchgate.net |

| Pyrimidine Derivatives | Aldose Reductase (AR) | 648.82 ± 53.74 – 1902.58 ± 98.90 nM | N/A | N/A | researchgate.net |

| 4-Amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | 0.047 ± 0.0015 µM | 0.037 µM | Noncompetitive | journalagent.com |

| 4-Amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | N/A | 0.139 µM | Noncompetitive | journalagent.com |

| 4-Amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | 0.979 ± 0.23 μM | 0.390 µM | Noncompetitive | juniperpublishers.comjuniperpublishers.com |

| 2,4-Diarylaminopyrimidine Hydrazone | Focal Adhesion Kinase (FAK) | N/A | 35 nM | N/A | nih.gov |

Advanced Applications and Future Research Directions

Coordination Chemistry and Metal Complex Formation

The hydrazinyl and pyrimidine (B1678525) nitrogen atoms in "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" make it an excellent candidate for use as a ligand in coordination chemistry. The ability of such compounds to form stable complexes with a variety of metal ions opens up avenues for the development of new materials and catalysts.

The formation of metal complexes with pyrimidine-based ligands is well-documented. ekb.eg These complexes often exhibit interesting electronic and structural properties, which are influenced by the nature of the metal ion and the ligand itself. The hydrazinyl group in "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" can act as a potent coordinating site, often leading to the formation of chelate rings with metal ions, which enhances the stability of the resulting complexes. researchgate.net Research on related hydrazide compounds has shown that they can bond to transition metals through various donor atoms. ekb.eg

Future research in this area could focus on the synthesis and characterization of a series of metal complexes involving "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" and various transition metals such as copper, nickel, cobalt, and zinc. wjpps.com The stoichiometry of these complexes, which can be predicted to be in ratios such as 1:1 or 1:2 (metal:ligand), will be a key area of investigation. wjpps.com The resulting complexes could be characterized using techniques like FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate their geometric and electronic structures. researchgate.netresearchgate.net

| Metal Ion | Potential Coordination Geometry | Potential Stoichiometry (Metal:Ligand) |

| Cu(II) | Octahedral, Square Planar | 1:1, 1:2 |

| Ni(II) | Tetrahedral, Square Planar, Octahedral | 1:1, 1:2 |

| Co(II) | Tetrahedral, Octahedral | 1:1, 1:2 |

| Zn(II) | Tetrahedral | 1:1, 1:2 |

Table 1: Predicted Coordination Properties of "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" with Various Metal Ions. This table is illustrative and based on findings for similar pyrimidine-based ligands. wjpps.com

Ligand Design for Catalytic Systems

The design of ligands is a critical aspect of developing efficient catalytic systems. "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" offers a versatile scaffold for the design of ligands tailored for specific catalytic applications. The functional groups on the pyrimidine ring can be systematically modified to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst.

For instance, the hydrazinyl group can be condensed with various aldehydes and ketones to form Schiff base ligands. wjpps.com These Schiff base derivatives can then be complexed with metal ions to create catalysts for a range of organic transformations. The methylthio group offers another site for modification, potentially influencing the solubility and electronic properties of the resulting catalyst.

Future research should explore the synthesis of a library of ligands derived from "Pyrimidine, 2-hydrazinyl-4-(methylthio)-". These ligands could then be used to prepare a variety of metal complexes, which would be screened for their catalytic activity in reactions such as C-C coupling, oxidations, and reductions. The development of catalysts based on this scaffold could lead to more efficient and selective synthetic methodologies.

Exploration in Materials Science

The unique structural and electronic properties of pyrimidine derivatives make them attractive components for the development of new materials. The ability of "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" to form stable metal complexes and participate in hydrogen bonding suggests its potential use in the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net

MOFs constructed from pyrimidine-based ligands have shown promise in applications such as gas storage, separation, and sensing. The porous nature of these materials, combined with the chemical functionality of the pyrimidine ring, can be exploited to create materials with tailored properties.

Future investigations could focus on the use of "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" as a building block for the synthesis of novel MOFs. The thermal stability and porosity of these materials would be of key interest. Furthermore, the incorporation of this pyrimidine derivative into polymers could lead to the development of materials with interesting optical or electronic properties, finding use in organic light-emitting diodes (OLEDs) or as sensors.

Prospects for Novel Biological Target Identification and Mechanistic Understanding

Pyrimidine derivatives are a cornerstone of medicinal chemistry, with many exhibiting a wide range of biological activities. The structural motif of "Pyrimidine, 2-hydrazinyl-4-(methylthio)-" is found in various compounds that have been investigated for their therapeutic potential. For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of various kinases, which are important targets in cancer therapy. mdpi.comnih.gov

The presence of the hydrazinyl group allows for the synthesis of a diverse library of derivatives, which can be screened against a panel of biological targets. Computational tools for in silico target identification can be employed to predict the potential biological targets of these compounds, guiding experimental validation. nih.gov Such approaches have been successful in identifying the targets of other small molecules. nih.gov

Future research should focus on the synthesis and biological evaluation of a library of compounds derived from "Pyrimidine, 2-hydrazinyl-4-(methylthio)-". These compounds could be tested for their activity against various kinases, such as Src, Fyn, and Lyn, which are implicated in cancer and immunological disorders. mdpi.comnih.gov Mechanistic studies would be crucial to understand how these compounds interact with their biological targets and to elucidate their mode of action. The discovery of novel bioactive compounds based on this scaffold could lead to the development of new therapeutic agents.

| Derivative Class | Potential Biological Target | Therapeutic Area |

| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., Src, Fyn, Lyn) | Oncology, Immunology |

| Schiff Base Derivatives | Metalloenzymes | Infectious Diseases |

| Hydrazone Derivatives | Focal Adhesion Kinase (FAK) | Oncology |

Table 2: Potential Biological Targets for Derivatives of "Pyrimidine, 2-hydrazinyl-4-(methylthio)-". This table is based on the known activities of structurally related pyrimidine compounds. mdpi.comnih.govnih.gov

Q & A

Q. What protocols assess compound stability under physiological conditions?

- Methodological Answer :

- pH-Dependent Degradation : Incubate compounds in buffers (pH 2–9) and monitor decomposition via HPLC .

- Plasma Stability : Measure half-life in rat plasma using LC-MS to predict pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.